ALUMINUM SILICATE

Description

Historical Trajectories and Paradigms in Aluminum Silicate (B1173343) Investigations

The history of aluminum silicate compounds predates the discovery of aluminum itself. Clays (B1170129) rich in hydrated aluminum silicates were fundamental to ancient pottery, and the aluminum compound alum was used as a dye-fixer in Egypt over 5,000 years ago. sciencehistory.orgfremarqinnovations.comazom.com The formal scientific journey began after the identification of aluminum as an element by Sir Humphry Davy in 1807 and its eventual isolation. fremarqinnovations.comazom.combritannica.com

Early investigations were largely geological, focusing on the distribution and occurrence of this compound minerals. A significant paradigm emerged from metamorphic petrology, centered on the three polymorphs of Al₂SiO₅: andalusite, kyanite (B1234781), and sillimanite (B1173473). minsocam.org These minerals became recognized as powerful index minerals, with their presence indicating the specific pressure-temperature (P-T) conditions under which metamorphic rocks had formed. wikipedia.orgminsocam.org This led to the "triple point" paradigm, which proposed a specific P-T condition where all three polymorphs could coexist in stable equilibrium. wikipedia.org However, this concept has been revisited, with modern research suggesting that many so-called triple-point assemblages may result from polymetamorphism, where the minerals grow at different times during a complex metamorphic history, rather than simultaneously. researchgate.net

The 20th century saw a shift towards experimental and theoretical approaches. Landmark studies involved hydrothermal experiments and calorimetric measurements to build a calibrated P-T phase equilibrium diagram for the Al₂SiO₅ system. minsocam.org These efforts highlighted significant experimental challenges and the need to understand the kinetics of metamorphic reactions. minsocam.org In parallel, a materials science paradigm developed, viewing aluminosilicates not just as geological curiosities but as precursors for high-performance ceramics like mullite (B73837). researchgate.netresearchgate.net This has driven research into synthetic methodologies, such as sol-gel and co-precipitation techniques, to create amorphous and mesoporous aluminum silicates with tailored properties for catalysis and adsorption. mdpi.comnih.gov More recently, a "green chemistry" paradigm has influenced the field, seeking more environmentally benign and energy-efficient methods for processing aluminosilicate (B74896) minerals. rsc.org

Theoretical Underpinnings of this compound Systematics

The behavior and stability of this compound phases are governed by fundamental principles of thermodynamics, crystallography, and kinetics.

Thermodynamics and Phase Equilibria The cornerstone of this compound systematics is the Al₂O₃-SiO₂ phase diagram, which maps the stability fields of various mineral phases as a function of temperature and pressure. researchgate.net A critical feature of this diagram is the triple point for the Al₂SiO₅ polymorphs, located at a temperature of approximately 500 °C and a pressure of 0.4 GPa. wikipedia.org At this point, andalusite, kyanite, and sillimanite are in thermodynamic equilibrium. wikipedia.org The precise calibration of this and other phase boundaries relies on experimental data and thermodynamic calculations, which can be complex due to the slow kinetics of solid-state reactions. minsocam.orgajsonline.org Theoretical investigations also delve into the energetics of lattice defects, atomic order/disorder, and interfacial energy between mineral grains, all of which influence phase stability. minsocam.org

Crystallography and Chemical Bonding The distinct properties of the Al₂SiO₅ polymorphs arise from their unique crystal structures, despite sharing the same chemical formula. ncats.iopreciseceramic.com The fundamental building blocks are silicon-oxygen tetrahedra ([SiO₄]⁴⁻) and aluminum-oxygen polyhedra. The coordination number of the aluminum cations (the number of surrounding oxygen atoms) is a defining structural feature and dictates the density and stability of each polymorph under different pressures.

| Property | Andalusite | Kyanite | Sillimanite |

| Chemical Formula | Al₂SiO₅ | Al₂SiO₅ | Al₂SiO₅ |

| Crystal System | Orthorhombic preciseceramic.com | Triclinic preciseceramic.com | Orthorhombic |

| Al³⁺ Coordination | 5 and 6 | 6 | 4 and 6 |

| Stability Regime | Low Pressure, Low-to-High Temperature | High Pressure, Low-to-High Temperature | High Temperature, Low-to-High Pressure |

Modern theoretical research employs computational methods like Density Functional Theory (DFT) to model the electronic structure and bonding within these crystals. researchgate.net These calculations provide insights into spectroscopic properties and can predict material characteristics like band gaps and refractive indices. researchgate.net

Kinetics and Reaction Mechanisms Understanding the pathways and rates of transformation between this compound phases is a significant theoretical challenge. minsocam.org The nucleation and growth of a particular polymorph are not governed solely by thermodynamics but also by kinetics. Key factors include the activity of aqueous silica (B1680970) and alumina (B75360) in surrounding fluids, which can influence reaction pathways. usgs.gov In aqueous systems, the formation of aluminosilicates involves complex, pH-dependent condensation and oligomerization reactions between silicate and aluminate species. ceramics-silikaty.czresearchgate.net Advanced computational modeling, such as ab initio molecular orbital methods, is used to simulate these reaction mechanisms at the atomic level, for instance, by examining the change in aluminum coordination at a mineral-water interface. rsc.org

Classification and Nomenclature of this compound Phases in Academic Contexts

The classification of aluminum silicates in academic literature is based on their chemical composition, crystal structure, and origin (natural or synthetic). The general term "this compound" typically refers to neutral compounds of aluminum, silicon, and oxygen, while "aluminosilicate" is often reserved for charged framework structures, such as zeolites, that contain counterions. wikipedia.org

Classification by Stoichiometry A primary classification method is based on the molar ratio of aluminum oxide to silicon dioxide.

| Formula | Oxide Formula | Common Name/Phase | Notes |

| Al₂SiO₅ | Al₂O₃·SiO₂ | Andalusite, Kyanite, Sillimanite | Anhydrous polymorphs, important metamorphic minerals. wikipedia.org |

| Al₂Si₂O₅(OH)₄ | Al₂O₃·2SiO₂·2H₂O | Kaolinite (B1170537) | A common clay mineral, a hydrated this compound. wikipedia.org |

| Al₂Si₂O₇ | Al₂O₃·2SiO₂ | Metakaolinite | Formed by heating kaolin (B608303) at around 450 °C. wikipedia.org |

| Al₆Si₂O₁₃ | 3Al₂O₃·2SiO₂ | Mullite | The only thermodynamically stable intermediate phase in the Al₂O₃-SiO₂ system at atmospheric pressure. wikipedia.org |

Structural Classification Following standard silicate mineralogy, aluminum silicates are categorized based on the arrangement of their silica and alumina tetrahedra.

Nesosilicates: Composed of isolated [SiO₄] tetrahedra. The Al₂SiO₅ polymorphs fall into this category.

Phyllosilicates: Characterized by sheets of linked tetrahedra. Kaolinite is a prominent example. ceramics-silikaty.cz

Tectosilicates: Feature a three-dimensional framework of tetrahedra. This group includes important minerals like feldspars and the vast family of zeolites. ceramics-silikaty.cz

Classification by Form and Origin A distinction is also made between naturally occurring minerals and materials created in a laboratory.

Natural Aluminum Silicates: These are minerals mined from the Earth's crust, including andalusite, kyanite, sillimanite, and kaolin. preciseceramic.com

Synthetic Aluminum Silicates: These are materials engineered for specific applications. Examples include amorphous this compound and mesoporous this compound, which can be synthesized via methods like co-precipitation or sol-gel processes to achieve high surface areas and controlled porosity. mdpi.comnih.gov Zeolites, while occurring naturally, are also synthesized on a large industrial scale for use as catalysts and adsorbents. ceramics-silikaty.cz

Structure

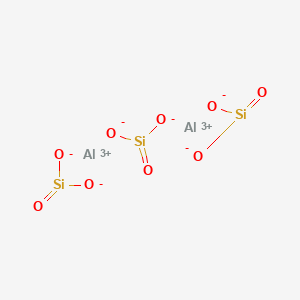

2D Structure

Properties

IUPAC Name |

dialuminum;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIKUPSQINGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014506 | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Other Solid, Dry Powder; Pellets or Large Crystals, Solid; [IUCLID] Orange solid; [Sigma-Aldrich MSDS] | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminatesilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14504-95-1, 1327-36-2, 1335-30-4 | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminatesilicate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), aluminum salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum silicate (Al2(SiO3)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium silicate(3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Aluminum Silicate Compounds

Hydrothermal and Sol-Gel Synthesis Routes for Controlled Aluminum Silicate (B1173343) Formation

Hydrothermal and sol-gel methods are prominent techniques for synthesizing aluminum silicate powders. nih.gov The sol-gel process, particularly a two-step method, is advantageous for creating particles with a uniform size at low temperatures. nih.gov This method involves the preparation of an aluminum hydroxide (B78521) sol, followed by the addition of a sodium silicate solution to form a gel, which then yields mesoporous this compound powder. mdpi.com In contrast, co-precipitation is another method, but it tends to produce this compound with a lower specific surface area and a glassy surface. nih.govmdpi.com

A hybrid sol-gel route can also be employed, using boehmite sol as an alumina (B75360) precursor and tetraethyl orthosilicate (B98303) (TEOS) for silica (B1680970). rsc.org This approach is considered cost-effective compared to using alkoxide precursors. rsc.org The sol-gel process begins with the formation of silanol (B1196071) functionalities, which then condense to form the Si-O-Si bonds that create the material's framework. ceramics-silikaty.cz

Hydrothermal synthesis, often used for producing crystalline materials like zeolites, involves crystallization of a reaction solution under controlled temperature and pressure over a period of hours to days. google.comgeoscienceworld.org While the equipment is relatively simple, this method can be energy-intensive and requires a well-sealed reactor to prevent the loss of water, which can lead to solid-liquid imbalance and crystal defects. google.com The composition and microstructure of the resulting calcium this compound hydrates (C-A-S-H) are highly dependent on the raw material ratios and curing conditions. researchgate.net

Table 1: Comparison of Synthesis Methods for this compound Powders

| Synthesis Method | Key Characteristics | Resulting Material Properties |

| Two-Step Sol-Gel | Utilizes an aluminum hydroxide sol and sodium silicate solution; low-temperature process. nih.govmdpi.com | Uniform particle size, high specific surface area (e.g., 430 m²/g), mesoporous structure. nih.gov |

| Co-precipitation | Direct mixing of sodium silicate and aluminum nitrate (B79036) solutions. mdpi.com | Lower specific surface area (e.g., 158 m²/g), glassy surface with sharp edges. nih.gov |

| Hybrid Sol-Gel | Uses boehmite sol and TEOS as precursors. rsc.org | Cost-effective; allows for varying Al₂O₃:SiO₂ molar ratios. rsc.org |

| Hydrothermal | Crystallization under elevated temperature and pressure. google.comgeoscienceworld.org | Produces crystalline materials like zeolites; properties are sensitive to reaction parameters. geoscienceworld.org |

Templating is a widely used strategy to create porous this compound structures with controlled architectures. Surfactants are commonly used as structure-directing agents to produce mesoporous molecular sieves. orientjchem.org For instance, cetylpyridinium (B1207926) chloride can be used as a template to synthesize a multi-dimensional nanoporous aluminosilicate (B74896) with a three-dimensional MCM-48 cubic pore system. researchgate.net The concentration of the template, along with annealing and sample training temperatures, influences the specific surface area, volume, and mesopore distribution. researchgate.net

Hard templates, such as poly(methyl methacrylate) (PMMA) colloidal crystals, can be combined with a precursor solution for Al-containing mesoporous silica in a solvent evaporation method. rsc.org This technique results in a hierarchical macroporous architecture with interconnected mesoporous frameworks, which enhances the accessibility of reactants to catalytic sites. rsc.org Another approach involves using surfactants like Pluronic F-127 in an aerosol-assisted sol-gel process to generate mesoporous materials. chemrxiv.org The use of templates allows for the creation of materials with uniform pores, which is a critical feature for catalytic applications. chemrxiv.org The combination of different templating methods, such as amphiphile, colloidal crystal, or microemulsion templating, can lead to materials with hierarchically ordered structures. orientjchem.org

The crystallinity and morphology of aluminum silicates are significantly influenced by various reaction parameters during synthesis.

Key Parameters and Their Effects:

Temperature: The reaction temperature plays a crucial role in determining the crystalline structure. beilstein-journals.org For instance, in the synthesis of W-type zeolite, increasing the temperature can enhance crystallinity and crystal size. geoscienceworld.org In the hydrothermal synthesis of VS₂, temperatures between 140–220 °C favor the formation of hexagonal sheets, with 180 °C being optimal for uniform nanosheets. rsc.org

pH and Alkalinity: The pH of the precursor solution is a critical factor. researchgate.net In the synthesis of W-type zeolite, increasing alkalinity at a low aluminosilicate module enhances crystallinity. geoscienceworld.org The concentration of mineralizers, like ammonia (B1221849) solution, also affects the quality and growth rate of crystals. rsc.org

Reactant Concentration and Ratios: The molar ratios of reactants, such as SiO₂/Al₂O₃ and K₂O/SiO₂, are key factors in determining the purity and size of the resulting crystals. geoscienceworld.org For example, a pure W-type zeolite can be synthesized with specific gel compositions at 165°C. geoscienceworld.org The choice of aluminum precursor, such as aluminum isopropoxide versus aluminum chloride, can affect the amount of aluminum incorporated into the final material. rsc.org

Reaction Time: The duration of the synthesis process influences the final product. In hydrothermal synthesis, extending the isothermal curing time can inhibit the formation of certain calcium this compound hydrates. researchgate.net For some nanoparticles, a longer reaction time may not be sufficient for complete phase conversion at lower temperatures. beilstein-journals.org

Table 2: Influence of Reaction Parameters on this compound Properties

| Parameter | Effect on Crystallinity | Effect on Morphology | Example |

| Temperature | Increases with higher temperatures. geoscienceworld.org | Controls crystal phase and size. beilstein-journals.org | Pure hexagonal phase of NaYF₄:Yb³⁺/Er³⁺ nanoparticles obtained at ≥ 350 °C. beilstein-journals.org |

| pH/Alkalinity | Increases with higher alkalinity at low aluminosilicate module. geoscienceworld.org | Influences crystal quality and growth rate. rsc.org | Optimal VS₂ nanosheet formation with controlled ammonia concentration. rsc.org |

| Reactant Ratio | Dependent on specific ratios for pure phases. geoscienceworld.org | Affects aluminum incorporation and particle size. rsc.orgmdpi.com | Pure W-type zeolite synthesized with an Al₂O₃:6.4SiO₂:5.6K₂O:164.6H₂O gel composition. geoscienceworld.org |

| Reaction Time | Can inhibit or promote the formation of specific phases. researchgate.net | Can lead to changes in crystal phase and size over time. beilstein-journals.org | Formation of calcium this compound hydrates is inhibited with extended curing from 16 to 72 hours. researchgate.net |

Templated Synthesis Approaches for Porous this compound Architectures

Solid-State Reaction and Mechanochemical Synthesis of this compound Materials

Solid-state reaction and mechanochemical synthesis offer alternative routes to producing this compound materials, often avoiding the use of solvents.

Mechanochemical Synthesis: This method utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural transformations in solid reactants. researchgate.net It is a powder-processing technique that involves deformation, cold welding, and fracturing of powder particles. ajrconline.org This process can be used to synthesize amorphous aluminosilicate precursors by milling mixtures of materials like gibbsite and fumed silica. researchgate.net The resulting precursor's homogeneity is influenced by the grinding process, leading to a lower mullitization temperature. researchgate.net Mechanochemical activation can produce a one-part alkali aluminosilicate hydraulic cement at room temperature, which only requires water to initiate the binding process. researchgate.net The incorporation of compounds like urea (B33335) into the structure of kaolinite (B1170537) has also been achieved through this route. jeeng.neticm.edu.pl

Solid-State Reaction: This traditional method involves heating a mixture of solid reactants to high temperatures to induce a reaction. For example, β-quartz solid solution (Li₂Al₂Si₃O₁₀), lithium silicate (Li₂SiO₃), and forsterite (Mg₂SiO₄) are the main crystalline phases in a Li₂O-MgO-Al₂O₃-SiO₂ glass-ceramic prepared by the solid-state method. elsevier.es

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aluminum silicates aims to develop more environmentally friendly and sustainable processes.

Key aspects of green chemistry in this context include:

Use of Water as a Solvent: Hydrothermal reactions in water are considered environmentally benign and are widely used for fabricating various materials. royalsocietypublishing.orgrsc.org

Solvent-Free Reactions: Dry media reactions, where reagents are directly interacted or incorporated into supports like alumina or silica, contribute significantly to green chemistry. royalsocietypublishing.org

Energy Efficiency: Hydrothermal methods, while using water, can be energy-intensive. google.com Developing methods that operate at lower temperatures and pressures is a key goal. For example, synthesizing yttrium-aluminum-silicate glass charges via a hydrothermal method can lower melting temperatures and reduce melting times. sci.am

Use of Renewable or Waste-Derived Precursors: Bio-inspired synthesis seeks to mimic natural processes, enabling silica synthesis under mild conditions. acs.org Another approach is the utilization of industrial byproducts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

A multi-disciplinary approach that combines insights from geochemistry and materials chemistry is suggested to be necessary to develop new technologies that adhere to green chemistry principles and are economically viable. rsc.orgrsc.org

Nanoscale this compound Synthesis and Controlled Nanostructure Fabrication

The synthesis of nanoscale this compound materials and the precise control over their nanostructures are at the forefront of materials science, enabling the development of materials with unique properties.

Synthesis of Nanoscale Aluminum Silicates:

Various methods are employed to produce this compound nanoparticles with controlled size and morphology. Colloidal synthesis methods are used to fabricate high-purity aluminum nanoparticles with precise control over their shape and size. nanocomposix.com These nanoparticles often have a self-limiting oxide shell that provides stability. nanocomposix.com Green synthesis approaches, using environmentally friendly reducing and stabilizing agents followed by heating and calcination, have been used to prepare Al-Si nanocomposites with particle sizes in the range of 15-37 nm. paspk.org

Reactive laser ablation in liquid (RLAL) is another innovative technique for synthesizing aluminosilicate nanominerals. researchgate.netresearcher.life This method allows for the tuning of elemental composition, crystallinity, and morphology by adjusting parameters like the precursor solution's pH and the type of base used. researchgate.netresearcher.life For example, using ammonia as a base can produce amorphous, fiber-like nanostructures, while potassium hydroxide can yield highly crystalline, quasi-spherical particles. researchgate.netresearcher.life

Controlled Nanostructure Fabrication:

The fabrication of ordered nanostructures is crucial for applications in areas like photonics. Anodic aluminum oxide (AAO) substrates are often used as templates to create ordered arrays of nanoparticles. acs.org This technique allows for the fabrication of non-close-packed silica nanoparticle monolayer arrays with regular particle spacing. acs.org The arrangement of the nanopores on the AAO template can be controlled by the electrochemical anodization conditions. acs.org

Surfactant-directed sol-gel processes are also utilized to create nanostructured materials with specific morphologies and tailored porosity. mdpi.com The combination of different templating techniques, such as amphiphile or colloidal crystal templating, can produce materials with hierarchically ordered structures. orientjchem.org

Aerosol-Assisted Synthesis of Mesoporous this compound Microspheres

Aerosol-assisted synthesis is a versatile and scalable method for producing mesoporous this compound microspheres. rsc.orgrsc.org This technique, often combined with a sol-gel process, allows for the rapid and continuous production of highly homogeneous materials. chemrxiv.org

In a typical aerosol-assisted sol-gel process, a precursor solution containing silicon and aluminum sources, along with a templating agent like a surfactant, is sprayed to form an aerosol. rsc.orgrsc.orgroyalsocietypublishing.org These aerosol droplets are then passed through a heated tube furnace where drying and self-assembly occur, leading to the formation of mesoporous microspheres. royalsocietypublishing.org This process can yield materials with high surface areas (up to 640 m²/g) and narrow pore size distributions. rsc.orgresearchgate.net

The properties of the resulting microspheres can be tuned by adjusting various parameters:

Aluminum Precursor: The choice of aluminum source, such as aluminum isopropoxide or aluminum chloride, can influence the amount of aluminum incorporated into the silica matrix. rsc.org

Aluminum Loading: The ratio of aluminum to silicon in the precursor solution can be systematically varied to control the material's properties and catalytic activity. chemrxiv.org

Drying Temperature: The temperature of the drying furnace plays a crucial role in the encapsulation and preservation of the template, which in turn affects the morphology and size of the final zeolite or aluminosilicate particles. researchgate.net

The aerosol-assisted method offers several advantages over traditional batch synthesis, including better control over particle size and morphology, high product yield, and more uniform distribution of heteroatoms. royalsocietypublishing.org

Co-precipitation Methods for this compound Powder Preparation

Co-precipitation is a versatile and widely employed synthetic methodology for the production of multi-component oxide materials, including this compound powders. This technique involves the simultaneous precipitation of two or more cations from a solution, offering a route to produce homogeneous, finely-divided solid materials at a relatively low temperature. orientjchem.orgresearchgate.net The fundamental principle of co-precipitation is the supersaturation of a solution with respect to the desired compound, which is induced by changing conditions such as pH, temperature, or solvent concentration, leading to the formation of an insoluble precipitate. google.com This method is recognized for its ability to achieve a high degree of compositional homogeneity because the constituent ions are mixed at the atomic or molecular level in the solution before precipitation. researchgate.net

The process for preparing this compound powder via co-precipitation generally involves mixing aqueous solutions of a soluble aluminum salt and a soluble silicate source. researchgate.netmdpi.com A precipitating agent, commonly an acid or a base, is often added to adjust the pH of the solution, thereby controlling the hydrolysis and subsequent precipitation of the aluminum and silicon species. orientjchem.orggoogle.com

A typical procedure can be described as follows: An aluminum precursor, such as aluminum nitrate or aluminum sulfate (B86663), is dissolved in deionized water to form an acidic solution. researchgate.netmdpi.com Separately, a silicon precursor, like sodium silicate or tetraethyl orthosilicate (TEOS), is prepared in an aqueous solution, which is often basic. orientjchem.orgmdpi.com The co-precipitation is then initiated by combining these two solutions. The rate of addition, stirring speed, reaction temperature, and, most critically, the pH of the final mixture are carefully controlled parameters that significantly influence the properties of the resulting powder. orientjchem.orgierj.in For instance, in one method, a sodium silicate solution is added dropwise to an aluminum nitrate solution under vigorous stirring to induce precipitation. mdpi.comnih.gov In another variation, an acidic aluminum sulfate solution is mixed with a basic sodium silicate solution to prepare amorphous aluminosilicates. researchgate.net After precipitation is complete, the solid product is separated from the mother liquor by filtration, washed to remove residual ions, and subsequently dried and often calcined at elevated temperatures to obtain the final this compound powder. orientjchem.orggoogle.com

The characteristics of the synthesized this compound powder are highly dependent on the specific co-precipitation protocol employed. Research has shown that variations in precursors, the molar ratio of silicon to aluminum (Si/Al), and reaction conditions directly impact the powder's physical and chemical properties, such as specific surface area, particle morphology, and crystalline structure. mdpi.comresearchgate.net

A comparative study highlighted the differences between this compound powder prepared by co-precipitation and a two-step sol-gel method. The co-precipitation method, which involved directly adding a sodium silicate solution to an aluminum nitrate solution, yielded a powder with a relatively low specific surface area of 158 m²/g. mdpi.comresearchgate.netnih.gov Scanning Electron Microscopy (SEM) analysis revealed that the particles had a sharp-edged, glassy appearance. mdpi.comresearchgate.netresearchgate.net In contrast, the powder synthesized via the sol-gel method exhibited a mesoporous structure and a significantly larger specific surface area of 430 m²/g. mdpi.comnih.govresearchgate.net This demonstrates how the synthesis route is a determining factor in the textural properties of the final material.

Further research into the co-precipitation of aluminum hydroxide with silicate has shown that the Si/Al molar ratio is a critical factor. mdpi.comresearchgate.net The mechanism of silicate uptake was found to be adsorption to boehmite at lower Si/Al molar ratios (less than two), while at higher ratios, the precipitation of poorly crystalline kaolinite was observed. researchgate.net The process is characterized by an initial rapid uptake of silicate, followed by a slower phase, with the co-precipitation process showing a faster initial uptake rate compared to simple adsorption. researchgate.net

The selection of the precipitating agent and the final pH of the reaction mixture are also crucial. In one synthesis, ammonia was used to raise the pH to 11.0, facilitating the jellification and precipitation of a copper-aluminosilicate nanocomposite. orientjchem.org The control of pH is essential as it governs the hydrolysis rates of the aluminum and silicon precursors, which in turn affects the homogeneity and structure of the co-precipitated material. mdpi.com

The tables below summarize findings from various research studies on the synthesis of aluminum silicates via co-precipitation, detailing the experimental parameters and the resulting product characteristics.

Table 1: Comparison of Synthesis Methods for this compound Powder

| Synthesis Method | Precursors | Key Findings | Resulting Specific Surface Area (m²/g) | Particle Morphology | Citation |

| Co-precipitation | Aluminum nitrate, Sodium silicate | Direct dropping of sodium silicate into aluminum nitrate solution. | 158 | Sharp-edged, glassy state | mdpi.comresearchgate.netnih.gov |

| Two-step Sol-gel | Aluminum nitrate, Sodium silicate, Ammonia | Formation of aluminum hydroxide sol before adding sodium silicate. | 430 | Mesoporous structure | mdpi.comnih.govresearchgate.net |

Table 2: Research Findings on Co-precipitation of Aluminum Silicates

| Study Focus | Aluminum Precursor | Silicon Precursor | Precipitating Agent / pH Control | Key Parameters Investigated | Characterization of Product | Citation |

| Ion-exchange Properties | Aluminum sulfate (acidic solution) | Sodium silicate (basic solution) | Mixing of acidic and basic solutions | Homogeneity of Al environment | Amorphous aluminosilicates with high selectivity for Cs⁺ and Sr²⁺ | researchgate.net |

| Silicate Removal | Aluminum nitrate | Silicate solution | pH adjusted to 9 | Initial Si/Al molar ratio (0.125 to 10) | Formation of boehmite or poorly crystalline kaolinite depending on Si/Al ratio | mdpi.comresearchgate.net |

| Catalytic Activity | Aluminum nitrate | Tetraethyl orthosilicate (TEOS) | Ammonia (pH 11.0) | Reaction temperature (40-60°C), Calcination temperature (600°C, 800°C) | Metal-Aluminosilicate (MAS) nanocomposite for catalytic reduction | orientjchem.org |

| Nanocrystal Synthesis | Aluminum source | Sodium silicate | Not specified | Temperature, Time, Precursor type | Sodium this compound hydrate (B1144303) nanocrystals (Na₆(AlSiO₄)₆·8H₂O) | ierj.in |

Sophisticated Characterization and Advanced Analytical Techniques for Aluminum Silicate

Spectroscopic Probes for Aluminum Silicate (B1173343) Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the complex structures of aluminum silicates at the atomic and molecular levels. These methods probe the interactions of electromagnetic radiation with the material, revealing information about bond vibrations, electronic transitions, and the local coordination environment of constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Magic Angle Spinning (MAS) NMR, is a powerful tool for investigating the local structural environments of silicon (²⁹Si) and aluminum (²⁷Al) in aluminosilicate (B74896) frameworks. acs.orgresearchgate.net This technique provides quantitative data on the coordination numbers of Al and the connectivity of Si and Al tetrahedra.

²⁹Si MAS NMR spectra allow for the identification and quantification of Qⁿ(mAl) units, where 'n' represents the number of bridging oxygen atoms connecting to other tetrahedra and 'm' is the number of neighboring aluminum atoms. researchgate.netacs.org The chemical shifts in ²⁹Si NMR spectra are sensitive to the Si/Al ratio and the type of charge-balancing cations present, providing insights into the short-range ordering within the aluminosilicate network. acs.org For instance, the deconvolution of broad resonance peaks into individual Gaussian peaks can quantify the different Q⁴(mAl) silicon centers. researchgate.netacs.org The absence of sharp resonances between -80 and -100 ppm can indicate a fully cured geopolymer with no free soluble silicon components. acs.org

²⁷Al MAS NMR is crucial for determining the coordination state of aluminum, distinguishing between tetrahedral (AlO₄), pentahedral (AlO₅), and octahedral (AlO₆) coordination. acs.orgmdpi.com Quantitative analysis of ²⁷Al spectra, often achieved using short pulse lengths, can reveal the proportions of these different aluminum environments. acs.org For example, studies have identified tetrahedral Al substituting for Si in bridging and pairing positions, while penta- and octa-hedrally coordinated Al have been attributed to adsorbed species on nanoparticle surfaces. acs.org

The combination of ²⁹Si and ²⁷Al NMR provides a comprehensive picture of the aluminosilicate framework, enabling the validation of structural models and the understanding of aluminum incorporation mechanisms. acs.org

Table 1: Representative ²⁹Si and ²⁷Al NMR Findings for Aluminum Silicates

| Technique | Observation | Interpretation |

| ²⁹Si MAS NMR | Deconvolution of broad resonance into Gaussian peaks representing Q⁴(mAl) species. | Quantifies short-range ordering and the effect of Si/Al ratio and cations on the network structure. researchgate.netacs.org |

| Chemical shift changes with varying alkali metal content (K, NaK, Na). | Demonstrates the influence of charge-balancing cations on the local silicon environment. acs.org | |

| ²⁷Al MAS NMR | Presence of signals corresponding to tetrahedral, pentahedral, and octahedral Al. | Reveals the different coordination states of aluminum within the material. acs.orgmdpi.com |

| Quantitative analysis using short pulse excitation. | Determines the relative abundance of each aluminum coordination environment. acs.org | |

| Combined ²⁹Si and ²⁷Al NMR | Correlation between experimental and calculated spectra based on structural models. | Corroborates assumed aluminosilicate structures and aluminum incorporation mechanisms. acs.org |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of chemical bonds within aluminum silicates, offering insights into their structure and composition. ias.ac.in These methods are sensitive to short-range structural features on the scale of several SiO₄ tetrahedra. ias.ac.in

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is widely used to study the mineralogical composition of aluminosilicates. mdpi.cominoe.ro The mid-infrared region reveals characteristic absorption bands corresponding to different vibrational modes:

Asymmetric stretching vibrations of Si-O-T (T=Si, Al): The main absorption band, typically around 1000-1200 cm⁻¹, is sensitive to the substitution of Al³⁺ for Si⁴⁺. A shift to lower wavenumbers indicates increased aluminum substitution. mdpi.comarizona.edu

Symmetric stretching vibrations: These appear at lower frequencies.

Bending vibrations of T-O-T bonds: Found at even lower frequencies, for example, around 437 cm⁻¹ and 615 cm⁻¹. researchgate.net

Al-OH and Si-OH vibrations: Bending and stretching vibrations of hydroxyl groups can also be identified. nih.gov For instance, a band around 3745 cm⁻¹ is assigned to the O-H stretching of isolated silanols. csic.es

The degree of crystallinity can also be assessed, with broader, less defined peaks suggesting an amorphous or disordered structure, while sharper bands indicate a more ordered silicate structure. mdpi.comfrontiersin.org

Raman Spectroscopy provides complementary information, particularly regarding the connectivity of the silicate network (Qⁿ species distribution). geoscienceworld.org It is also sensitive to the presence of different tetrahedrally coordinated cations like aluminum. geoscienceworld.org Raman spectra of aluminosilicate glasses often show features related to:

Network-modifying cations: Depolarized spectra can reveal cation modes below ~400 cm⁻¹, providing information on the role of cations as network modifiers or charge compensators. acs.org

Si-O-Al sequences: The growth of specific peaks, such as one near 940 cm⁻¹, can be correlated with the formation of these linkages, although assignments can sometimes be ambiguous. researchgate.net

Polymerization of silicate species: Raman studies on aqueous solutions have shown the formation of various monomeric and polymeric silicate and aluminosilicate complexes. researchgate.net

Table 2: Key Vibrational Modes in Aluminum Silicates Detected by IR and Raman Spectroscopy

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Structural Information |

| Asymmetric Si-O-T Stretch | 1000 - 1200 | IR | Indicates Al substitution for Si; peak shifts to lower wavenumbers with increasing Al content. mdpi.com |

| Si-O-Si Symmetric Stretch | ~800 | IR, Raman | Relates to the degree of crystallinity. frontiersin.org |

| T-O-T Bending | 400 - 700 | IR, Raman | Reflects the connectivity of the tetrahedral framework. ias.ac.inresearchgate.net |

| Si-OH/Al-OH Stretch | ~3745 (isolated Si-OH) | IR | Identifies the presence and nature of hydroxyl groups. csic.es |

| Cation-Network Vibrations | < 400 | Raman | Probes the role and environment of network-modifying and charge-compensating cations. acs.org |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and surface chemistry of aluminum silicates.

X-ray Absorption Spectroscopy (XAS) , specifically the X-ray Absorption Near-Edge Structure (XANES), provides information about the local coordination environment and oxidation state of specific elements. researchgate.netwisc.edu By tuning the X-ray energy to the absorption edge of an element (e.g., Al K-edge or Si K-edge), transitions from core levels to unoccupied states are induced.

Aluminum K-edge XANES is particularly useful for distinguishing between different aluminum coordination numbers. researchgate.netuwo.ca The main XANES feature for four-fold coordinated aluminum (AlIV) appears at a lower energy (~2 eV) than that for six-fold coordinated aluminum (AlVI). researchgate.net This allows for the determination of AlIV/Altotal ratios in various materials. researchgate.net The presence of a pre-edge feature in the Al K-edge spectrum can be attributed to transitions in specific coordination geometries, such as AlO₄ and AlO₅. rsc.org

Silicon K-edge XANES spectra are sensitive to both local and medium-range ordering. Multiple scattering features in the spectra are related to the medium-range organization of SiO₄ tetrahedra.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the outermost atomic layers. geoscienceworld.orgosti.gov It works by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

Elemental Composition: XPS can determine the surface Si/Al ratio, which can differ from the bulk composition. mpg.de

Chemical State Analysis: The binding energies of the core-level photoelectrons (e.g., Al 2p, Si 2p, O 1s) are sensitive to the chemical environment of the atoms. mdpi.comgeoscienceworld.org For example, the O 1s peak can be deconvoluted into components representing different bonding environments, such as Al-O-Si, Si-O-Si, and non-bridging oxygens. geoscienceworld.org Similarly, the Al 2p spectra can distinguish between different aluminum species, such as a "normal" Al oxide and a more electron-rich species that may act as a Brønsted acid center. mpg.de The Si 2p spectra can differentiate between bridging Si (Si-O₂) and non-bridging Si (Si-O). mdpi.com

Table 3: Summary of XAS and XPS Applications for Aluminum Silicate Analysis

| Technique | Probed Element/Orbital | Information Obtained |

| Al K-edge XANES | Aluminum | Coordination number (e.g., AlIV vs. AlVI), AlIV/Altotal ratio, local geometry. researchgate.netrsc.org |

| Si K-edge XANES | Silicon | Local and medium-range ordering of SiO₄ tetrahedra. |

| XPS (general) | Surface elements | Surface elemental composition (e.g., Si/Al ratio). mpg.de |

| Al 2p XPS | Aluminum | Identification of different Al species (e.g., oxide vs. acidic centers). mpg.de |

| Si 2p XPS | Silicon | Differentiation between bridging and non-bridging silicon environments. mdpi.com |

| O 1s XPS | Oxygen | Deconvolution into different bonding environments (Al-O-Si, Si-O-Si, non-bridging oxygen). geoscienceworld.org |

Infrared and Raman Spectroscopic Analysis of this compound Vibrational Modes

Diffraction-Based Techniques for this compound Phase and Lattice Investigations

Diffraction techniques are fundamental for investigating the crystalline structure, phase composition, and lattice parameters of aluminum silicates. These methods rely on the coherent scattering of waves (X-rays, neutrons, or electrons) by the periodic arrangement of atoms in a crystal lattice.

X-ray Diffraction (XRD) and neutron diffraction are the primary tools for determining the crystal structures of aluminum silicates.

X-ray Diffraction (XRD) is routinely used for phase identification and quantification. nih.govaqw.com.au The positions and intensities of the diffraction peaks in an XRD pattern are characteristic of a specific crystalline phase. nih.gov

Phase Identification: By comparing the experimental XRD pattern to databases of known materials, the crystalline phases present in a sample can be identified. unila.ac.id For example, XRD can distinguish between different polymorphs like quartz and mullite (B73837). mdpi.com

Crystallinity Assessment: The sharpness of the diffraction peaks provides information about the degree of crystallinity. Broad peaks are indicative of amorphous or poorly crystalline materials, while sharp peaks signify a high degree of crystalline order. nih.govaqw.com.au

Quantitative Analysis: Rietveld refinement of XRD data is a powerful method for quantifying the weight fractions of different crystalline phases in a mixture, even in complex materials like red mud. cambridge.org This method can also provide information on crystallite size and lattice strain. aqw.com.au

Neutron Diffraction is a complementary technique to XRD. While X-rays are scattered by the electron cloud, neutrons are scattered by the atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light elements like oxygen, and it can distinguish between elements with similar atomic numbers, such as aluminum and silicon. Neutron diffraction data has been instrumental in understanding the structural similarities and differences between silica (B1680970) polymorphs.

Table 4: Applications of XRD and Neutron Diffraction in this compound Characterization

| Technique | Application | Key Findings/Information |

| X-ray Diffraction (XRD) | Phase Identification | Identification of crystalline phases like quartz, mullite, and various aluminosilicate minerals. mdpi.comunila.ac.id |

| Crystallinity Assessment | Distinguishes between amorphous and crystalline materials based on peak broadening. nih.gov | |

| Quantitative Phase Analysis (Rietveld) | Determines the weight percentage of different crystalline phases in a sample. cambridge.org | |

| Neutron Diffraction | Structural Refinement | Provides precise locations of light atoms (e.g., oxygen) and helps distinguish between Si and Al sites. |

| Study of Polymorphic Transitions | Elucidates structural changes during phase transitions in materials like silica. |

Electron diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) provide unparalleled insights into the microstructure, morphology, and crystallographic defects of aluminum silicates at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the crystal lattice, revealing the arrangement of atoms and any deviations from a perfect periodic structure.

Microstructure and Morphology: HRTEM images can show the size, shape, and arrangement of nanoparticles and crystallites. researchgate.net

Defect Imaging: This technique is crucial for visualizing various types of defects within the crystal structure. This includes intracrystalline defects, such as broken Si-O-Si bonds, which can lead to microporosity. elsevier.es It can also reveal larger-scale defects, such as extensive structural holes and voids in mesoporous materials like MCM-41, which can create interconnected channel systems. capes.gov.bracs.org The presence and nature of these defects can be influenced by synthesis conditions. nih.gov

Electron Diffraction , often performed within a TEM, provides crystallographic information from very small volumes of material. Selected Area Electron Diffraction (SAED) can produce diffraction patterns from individual nanocrystals, allowing for their phase identification and the determination of their crystallographic orientation.

Table 5: Characterization of this compound Microstructure and Defects

| Technique | Information Provided | Examples of Observations |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Direct imaging of crystal lattice, morphology, and microstructure. | Visualization of atomic arrangements, nanoparticle shape and size. researchgate.net |

| Identification and characterization of structural defects. | Observation of broken Si-O bonds, single column vacancies, and extensive void defects in mesoporous structures. elsevier.escapes.gov.bracs.orgnih.gov | |

| Electron Diffraction (e.g., SAED) | Crystallographic information from nanoscale regions. | Phase identification and orientation determination of individual nanocrystals. |

Advanced X-ray Diffraction (XRD) and Neutron Diffraction for this compound Crystal Structures

Surface Science Methodologies for this compound Interfacial Analysis

The interfacial properties of aluminum silicates are critical to their function in various applications. Surface science methodologies provide the tools to probe the topography, texture, and surface chemistry of these materials at a microscopic and even atomic level.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for this compound Surface Topography

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful techniques in the family of scanning probe microscopy (SPM) used to generate ultra-high-resolution, three-dimensional images of surfaces. oxinst.com While both can map surface topography, their operating principles and applicability to aluminum silicates differ significantly.

Atomic Force Microscopy (AFM) has proven to be an invaluable tool for characterizing the surface topography of aluminum silicates, which are often insulating materials. researchgate.net AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. oamjms.eu Forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to create a topographical map. researchgate.netoamjms.eu The technique can be operated in various modes, such as contact mode or tapping mode, in air, liquid, or vacuum. researchgate.net

AFM is widely used to obtain quantitative data on surface roughness and to visualize the morphology of this compound materials like clay minerals. oamjms.euaimspress.com For instance, AFM has been successfully used to measure the surface topography of clay minerals such as kaolinite (B1170537) and montmorillonite (B579905) (hydrous aluminum silicates) in electrolyte solutions. aimspress.com These studies can determine particle shape and dimensions, such as the length-to-thickness ratio, which was found to range from 8.0 to 15.0 for these clays (B1170129). aimspress.com Furthermore, by analyzing the force-distance curves, researchers can determine surface properties like surface potential. aimspress.com

Scanning Tunneling Microscopy (STM) was the first SPM technique developed and operates by measuring a quantum tunneling current between a sharp conductive tip and a conductive sample surface. oxinst.comnanoscience.com This current is extremely sensitive to the tip-sample distance, allowing for the mapping of the surface's electronic density of states with atomic resolution. oxinst.comaps.org The primary limitation of STM is its requirement for a conductive sample. oxinst.com Since most pure aluminum silicates are electrical insulators, direct analysis with STM is challenging. researchgate.net However, the technique can be applied to conductive this compound composites or after depositing a conductive coating on the material's surface. epfl.ch For example, STM has been used to study aluminum nanoislands deposited on silica substrates. researchgate.net

The table below summarizes key findings and applications of AFM in the analysis of this compound and related materials.

| Technique | Material Analyzed | Key Findings/Applications | Reference |

| AFM | Kaolinite, Montmorillonite (Clay Minerals) | Characterization of surface topography in solution; measurement of particle dimensions (length/thickness ratio: 8.0-15.0); determination of surface potential. | aimspress.com |

| AFM | Ceramics (e.g., Lithium Disilicate) | Evaluation of surface roughness after various treatments (e.g., acid etching, air abrasion); provides 3D topographical images. | oamjms.eu |

| AFM | General Insulators | A powerful tool for studying the surface topography and structure of insulators at sub-nanometer resolution. Can be used in various environments (vacuum, gas, liquid). | researchgate.net |

Gas Adsorption Isotherms and Porosimetry for this compound Textural Properties

The textural properties of aluminum silicates, including specific surface area, pore volume, and pore size distribution, are crucial for their performance as catalysts, adsorbents, and supports. chemrxiv.org Gas adsorption isotherms and porosimetry are the primary techniques for quantifying these characteristics.

Gas Adsorption Isotherms are measured by monitoring the amount of a gas (typically nitrogen at 77 K) that adsorbs onto a solid surface as a function of relative pressure. rsc.org The shape of the resulting isotherm provides qualitative information about the material's porosity. According to the IUPAC classification, Type IV isotherms are characteristic of mesoporous materials, a common feature of many synthetic aluminosilicates. rsc.org

From the isotherm data, several key parameters are calculated:

BET Specific Surface Area (SBET) : Calculated using the Brunauer-Emmett-Teller (BET) equation, this is the most common metric for a material's surface area. frontiersin.org

Pore Volume : The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.995). rsc.org

Pore Size Distribution : Methods like the Barrett-Joyner-Halenda (BJH) model are applied to the desorption branch of the isotherm to calculate the distribution of pore sizes, particularly in the mesopore range (2-50 nm). rsc.org

Research has shown that the synthesis method significantly impacts the textural properties of this compound. For example, an this compound powder synthesized via a two-step sol-gel method exhibited a large specific surface area of 430 m²/g and a mesoporous structure, whereas a powder made by co-precipitation had a much lower surface area of 158 m²/g. mdpi.com

Porosimetry , specifically mercury intrusion porosimetry (MIP), is a complementary technique used to characterize larger pores (macropores, >50 nm). csic.es It involves forcing mercury under high pressure into the pores of a material. The required pressure is inversely proportional to the pore diameter, allowing for the determination of the macropore size distribution and volume. csic.es MIP has been used to identify macropores of 2 to 5 micrometers in extruded zeolite A monoliths derived from amorphous this compound pastes. metu.edu.tr

The following table presents research findings on the textural properties of various aluminum silicates.

| Material | Synthesis/Treatment Method | Specific Surface Area (SBET) | Total Pore Volume | Key Finding | Reference |

| This compound | Co-precipitation | 158 m²/g | - | Resulted in a low surface area, glassy state material. | mdpi.com |

| This compound | Two-step sol-gel method | 430 m²/g | - | Produced a mesoporous structure with a high surface area. | mdpi.com |

| Silica-Alumina | Thermal treatment at 800 °C | Increased for alumina-rich samples | Increased for alumina-rich samples | Thermal treatment improves textural properties for alumina-rich compositions due to dehydration. | |

| Zeolite A Bars (from amorphous aluminosilicate) | Extrusion and crystallization | 411 m²/g | - | Resulting material is highly porous with macropores of 2 μm. | metu.edu.tr |

| Zeolite A Tubes (from amorphous aluminosilicate) | Extrusion and crystallization | 439 m²/g | - | Resulting material is highly porous with macropores of 3-4 μm. | metu.edu.tr |

Thermal Analysis Techniques for this compound Phase Transformations

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature under a controlled program. cam.ac.uk These methods are essential for studying the phase transformations, thermal stability, and decomposition pathways of aluminum silicates. The most common techniques are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). semanticscholar.orgslideshare.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. slideshare.net It is particularly useful for quantifying events involving mass loss, such as dehydroxylation (loss of water) from the silicate structure, or mass gain from oxidation reactions. semanticscholar.orgosti.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. cam.ac.uk Endothermic events (like melting or dehydration) and exothermic events (like crystallization or oxidation) appear as peaks on the DTA curve. cam.ac.uk

Differential Scanning Calorimetry (DSC) is similar to DTA but provides quantitative heat flow data. It measures the difference in energy required to maintain the sample and reference at the same temperature. cam.ac.ukslideshare.net

When applied to aluminum silicates, these techniques reveal a series of transformations upon heating. For instance, the clay mineral kaolinite (Al₂Si₂O₅(OH)₄) undergoes dehydroxylation at around 500-600°C, losing its structural water to form metakaolin. semanticscholar.org At higher temperatures (above 980°C), this amorphous phase transforms into other crystalline phases, such as a defect aluminum-silicon spinel, and subsequently into mullite (Al₆Si₂O₁₃) and cristobalite (a high-temperature polymorph of SiO₂). osti.gov The reaction of alumina (B75360) and silica to form mullite is an exothermic process detectable by DTA/DSC. osti.gov

The table below summarizes typical phase transformations and thermal events observed in this compound materials.

| Material/Process | Technique(s) | Temperature Range (°C) | Observed Event | Reference |

| Gibbsite (Al(OH)₃) in Bauxite | DTA, TGA | ~270 | Endothermic dehydroxylation | semanticscholar.org |

| Boehmite (AlO(OH)) in Bauxite | DTA, TGA | ~500 | Endothermic dehydroxylation | semanticscholar.org |

| Kaolinite (Al₂Si₂O₅(OH)₄) | DTA, TGA | 500 - 600 | Endothermic dehydroxylation to form metakaolin | semanticscholar.org |

| Alumina + Silica Mixtures | DTA/DSC, XRD | > 980 | Exothermic formation of mullite (Al₆Si₂O₁₃) | osti.gov |

| Aluminum + SiO₂ | TGA/DSC | > 1500 (initiation) | Thermite reaction | osti.gov |

Structural Elucidation and Crystallographic Investigations of Aluminum Silicate Phases

Polymorphism and Polytypism in Aluminum Silicate (B1173343) Systems

Aluminum silicate (Al₂SiO₅) is renowned for its polymorphism, the ability to exist in multiple crystal structures with the same chemical composition. scribd.com The three primary polymorphs are andalusite, kyanite (B1234781), and sillimanite (B1173473), each forming under different conditions of temperature and pressure. tulane.edufarabi.university These minerals are crucial indicators of the metamorphic conditions rocks have undergone. farabi.university

Andalusite: The low-pressure, low-temperature polymorph, typically forming during contact metamorphism. tulane.edu

Kyanite: The high-pressure, relatively low-temperature polymorph, characteristic of regional metamorphism of pelitic rocks. tulane.edu

Sillimanite: The high-temperature, high-pressure polymorph, found in high-grade metamorphic rocks. tulane.edu

The triple point, where all three minerals are in equilibrium, is located at a temperature of approximately 500 °C and a pressure of about 0.4 GPa. farabi.university The transformations between these polymorphs are reconstructive, involving significant rearrangement of the crystal lattice, which allows them to exist metastably at the Earth's surface. tulane.edu

Polytypism, a specific type of polymorphism, involves different stacking sequences of identical layers within a crystal structure. scribd.commindat.org This phenomenon is more common in layered silicates like micas and clay minerals and is less consequential geologically for the Al₂SiO₅ system compared to the distinct polymorphic transformations. scribd.commindat.org Order-disorder polymorphism is also observed in aluminosilicates, such as the potassium feldspar (B12085585) series (e.g., microcline, orthoclase, sanidine), where the distribution of aluminum and silicon atoms within the tetrahedral sites varies with temperature. youtube.com At lower temperatures, a more ordered arrangement is stable, while at higher temperatures, a disordered distribution is favored. youtube.com

| Polymorph | Crystal System | Typical Formation Conditions |

|---|---|---|

| Andalusite | Orthorhombic | Low Pressure, Low Temperature |

| Kyanite | Triclinic | High Pressure, Low-to-Medium Temperature |

| Sillimanite | Orthorhombic | High Temperature, High Pressure |

Crystal Chemistry and Bonding Characteristics in this compound Structures

The fundamental building block of all silicate minerals is the silica (B1680970) tetrahedron, [SiO₄]⁴⁻. viu.ca In aluminosilicates, aluminum ions substitute for silicon ions within this tetrahedral framework. libretexts.org The Si-O bond exhibits both ionic and covalent characteristics. mpg.de The bonding between aluminum and oxygen is also a mix of ionic and covalent character.

The crystal chemistry of aluminosilicates is governed by how these silica and alumina (B75360) tetrahedra are linked and how the resulting negative charge is balanced by various cations. opentextbc.ca The arrangement of these tetrahedra can form chains, sheets, or three-dimensional frameworks. ceramics-silikaty.cz For instance, in framework silicates like quartz and feldspars, each tetrahedron shares all four of its oxygen corners with adjacent tetrahedra. opentextbc.ca

Defect Chemistry and Non-Stoichiometry in this compound Lattices

Defects in the crystal lattice, such as vacancies and interstitials, play a significant role in the properties of aluminum silicates. fiveable.me These point defects can affect physical properties like electrical conductivity and can lead to non-stoichiometry, where the ratio of elements deviates from the ideal chemical formula. fiveable.metaylorfrancis.com

Non-stoichiometry in aluminosilicates can arise from the substitution of cations with different charges or from the presence of vacancies. For example, in some aluminosilicate (B74896) spinels, deviations from the ideal stoichiometry are accommodated by the formation of defect clusters, which include anti-site defects (where a cation occupies a site normally occupied by another type of cation). researchgate.net The study of non-stoichiometric yttrium aluminum garnet (YAG) has shown that antisite defects can be intentionally introduced, influencing the material's properties. researchgate.net The concentration of these defects can be controlled by factors such as the synthesis method and subsequent thermal treatments. researchgate.netresearchgate.net

Phase Transitions and Transformation Mechanisms in this compound

Phase transitions in aluminum silicates are the transformations from one polymorphic form to another, driven by changes in temperature and pressure. tulane.edu The transition between the Al₂SiO₅ polymorphs—kyanite, andalusite, and sillimanite—involves significant atomic rearrangement and breaking and reforming of chemical bonds. tulane.edu

The mechanisms of these transformations are complex. For example, the transformation of andalusite or kyanite to sillimanite at higher temperatures involves the nucleation and growth of the new phase within the host mineral. The kinetics of these transformations can be slow, which is why multiple polymorphs can coexist under certain geological conditions. tulane.edu

In-situ studies using techniques like temperature-dependent X-ray diffraction and Raman spectroscopy have been employed to investigate the structural changes during phase transitions in aluminosilicate systems like sodalites. researchgate.net These studies reveal how the framework of the aluminosilicate structure distorts and adapts to changes in temperature, leading to shifts in symmetry. researchgate.net Molecular dynamics simulations have also been used to understand the microscopic mechanisms of pressure-induced phase transitions, such as the amorphization of silica clathrates. aip.org

Coordination Environments of Aluminum and Silicon in Silicate Frameworks

In most crustal silicate minerals, silicon is found in tetrahedral coordination, bonded to four oxygen atoms ([SiO₄]). auburn.edu Aluminum, however, can exhibit different coordination numbers. In many aluminosilicates, aluminum also occupies tetrahedral sites ([AlO₄]), substituting for silicon. ceramics-silikaty.czresearchgate.net

However, aluminum can also be found in octahedral coordination ([AlO₆]), bonded to six oxygen atoms. farabi.universityceramics-silikaty.cz The specific coordination environment of aluminum is a key feature distinguishing the Al₂SiO₅ polymorphs. For instance, in sillimanite, half of the aluminum atoms are in tetrahedral coordination and the other half are in octahedral coordination. In andalusite, half of the aluminum is in five-fold coordination, and the other half is in octahedral coordination. In kyanite, all of the aluminum is in octahedral coordination.

Techniques like X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the coordination environments of aluminum and silicon in these structures. ceramics-silikaty.czresearchgate.net 27Al NMR, in particular, can distinguish between AlO₄, AlO₅, and AlO₆ polyhedra based on their chemical shifts. ceramics-silikaty.cz

Surface Chemistry, Interfacial Phenomena, and Reactivity Mechanisms of Aluminum Silicate

Adsorption and Desorption Mechanisms on Aluminum Silicate (B1173343) Surfaces

The surfaces of aluminum silicates are active sites for the adsorption and desorption of a wide range of molecules, a process governed by a combination of physical and chemical interactions. These interactions include electrostatic forces, hydrogen bonding, ion exchange, coordination, and acid-base interactions. mdpi.com The specific mechanism at play depends on the properties of both the aluminum silicate material and the adsorbing species.

A significant feature of this compound surfaces is the presence of silanol (B1196071) groups (Si-OH) and Si-O⁻ groups, which are key to their adsorptive properties. mdpi.com For instance, in the adsorption of metal ions like Pb(II), strong electrostatic interactions occur between the negatively charged Si-O⁻ groups and the positively charged metal ions. mdpi.com Similarly, for organic molecules like methylene (B1212753) blue, adsorption is facilitated by electrostatic attraction between the cationic dye and the Si-O⁻ groups, as well as hydrogen bonding between the amine groups of the dye and the surface silanol groups. mdpi.com The adsorption of water-insoluble organic molecules, such as meso-tetraphenylporphyrin, onto layered aluminosilicates like saponite (B12675438) in organic solvents is also possible, driven by the basicity and acidity of the material. oup.com

The structure of the this compound plays a crucial role in adsorption. Zeolites, a class of crystalline aluminosilicates, are known as "molecular sieves" due to their high specific surface area and uniform, sub-nanometer-sized pores, which allow for the selective adsorption and separation of gases and liquids. iqe.es The distribution of aluminum atoms within the zeolite framework significantly influences gas adsorption. figshare.comacs.org Variations in the location of aluminum atoms can lead to considerable differences in gas adsorption capacity, with studies on CO2 adsorption in chabazite (B1143428) (CHA) zeolite showing up to a 12% variation. figshare.com Interestingly, the relationship between aluminum content and adsorption is not linear; there exists an optimal Si/Al ratio that maximizes gas adsorption, beyond which further aluminum substitution can lead to a decrease in adsorption. figshare.com

The nature of the adsorbing molecule also dictates the adsorption mechanism. For example, the adsorption of stearic acid onto aluminum oxide surfaces, a component of aluminosilicates, occurs via a bidentate interaction of the carboxylate group on single-crystal aluminum oxide and through both bidentate and monodentate interactions on amorphous alumina (B75360). acs.org The stability of these self-assembled monolayers is also surface-dependent, with desorption being faster from smoother surfaces. acs.org

Desorption, the reverse of adsorption, is equally important, particularly in applications like catalysis and material regeneration. The strength of the interaction between the adsorbate and the surface determines the ease of desorption. Weaker interactions, such as those on atomically smooth terrace sites, lead to faster desorption rates compared to sites with stronger binding, like surface defects. acs.org

Table 1: Adsorption Mechanisms of Various Species on this compound Surfaces

| Adsorbate | Type of this compound | Primary Adsorption Mechanisms | References |

| Lead (II) ions | Mesoporous this compound | Electrostatic interaction with Si-O⁻ groups | mdpi.com |

| Methylene blue | Mesoporous this compound | Electrostatic interaction, hydrogen bonding | mdpi.com |

| meso-Tetraphenylporphyrin | Saponite (layered aluminosilicate) | Acid-base interactions | oup.com |

| Carbon Dioxide (CO2) | Chabazite (zeolite) | Influenced by Al distribution and Si/Al ratio | figshare.com |

| Stearic Acid | Aluminum oxide | Bidentate and monodentate carboxylate interactions | acs.org |

| Aflatoxin G1 | Various aluminosilicates | Hydrogen bonding | nih.gov |

Acid-Base Properties and Catalytic Sites on this compound

The catalytic activity of aluminum silicates is intrinsically linked to their surface acidity, which arises from two main types of acid sites: Brønsted and Lewis acid sites. digitellinc.com Brønsted acid sites are proton-donating sites, typically associated with hydroxyl groups bridging framework silicon and aluminum atoms (Si-O(H)-Al). digitellinc.com Lewis acid sites, on the other hand, are electron-pair acceptors, often arising from defects in the aluminosilicate (B74896) structure or from extra-framework aluminum species. digitellinc.com

The nature and concentration of these acid sites can be tailored. For instance, Lewis acidity can be introduced into zeolite Y by a straightforward ion-exchange of aluminum cations followed by calcination, which increases the number of Lewis acid sites without significantly altering the number of Brønsted acid sites. digitellinc.com In amorphous silica-alumina, competing models exist to explain the origin of Brønsted acidity, with some proposing the existence of zeolitic-like bridging acid sites and others favoring a "pseudo-bridging silanol" model where a Lewis acidic aluminum center enhances the acidity of a nearby silanol group. rsc.org

The relative proportion of Brønsted and Lewis acid sites can be influenced by factors such as the synthesis method and post-synthesis treatments. For example, depositing subnanometer coatings of alumina on silica (B1680970) using atomic layer deposition allows for the synthesis of amorphous silica-aluminas with a tunable Brønsted-to-Lewis acid site ratio. osti.gov Studies have shown that the turnover frequency for levoglucosanol hydrogenolysis is significantly higher on Brønsted acid sites compared to Lewis acid sites on these materials. osti.gov

The acid strength of aluminosilicates is also a critical factor. Mesoporous aluminosilicates with ordered hexagonal structures have demonstrated acidic strengths comparable to microporous Beta zeolite, which is significantly higher than that of MCM-41. nih.gov This strong acidity is attributed to their unique structural features. nih.gov